4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H12ClF2N3 and its molecular weight is 259.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Studies
- Pyrimidine derivatives, including compounds similar to 4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine, have been extensively studied for their structural parameters, electronic properties, and potential in nonlinear optical (NLO) applications. These studies utilize density functional theory (DFT) and time-dependent DFT (TDDFT) to explore the molecular electronic potential, natural population analysis, and NLO properties. The findings suggest that these compounds exhibit significant NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Synthesis and Characterization
- The synthesis and characterization of pyrimidine derivatives have been a focus of research, leading to the development of novel methods for constructing heterocyclic systems. These studies provide insights into the reactions and structural analysis of pyrimidine-based compounds, contributing to the understanding of their chemical properties and potential applications in creating new materials and drugs (Kou & Yang, 2022).
Biological Activity
- Research on pyrimidine derivatives also extends to their biological activities, including antimicrobial and anticancer properties. Synthesis and evaluation of novel pyrimidines have shown potential as therapeutic agents, indicating the importance of structural modifications in enhancing biological activity and specificity (Rahmouni et al., 2016).
Optical Properties
- The optical properties of pyrimidine derivatives have been studied, revealing their potential as pH sensors and in luminescent applications. These compounds exhibit solvatochromism and can undergo dramatic color changes and luminescence switching upon protonation, demonstrating their utility in sensor technology and materials science (Hadad et al., 2011).
Mechanism of Action
- The primary target of this compound is likely a protein or enzyme involved in a specific biological process. Unfortunately, I couldn’t find specific information on the exact target for this compound. However, it’s common for pyrimidine derivatives to interact with enzymes or receptors related to DNA synthesis, cell division, or other cellular processes .
Target of Action
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2N3/c12-8-5-9(16-10(15-8)7-1-2-7)17-4-3-11(13,14)6-17/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMSMMHBRXYHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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